1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, along with a propan-1-amine structure. This compound is of interest in various scientific fields due to its unique properties and potential applications in pharmaceuticals and materials science.
Source and Classification
The compound can be classified as an amine, specifically a primary amine due to the presence of the amino group (-NH2) attached to the propan chain. It is also categorized under organofluorine compounds due to the trifluoromethyl substituent. The compound's molecular formula is C10H12F3N, and it has significant relevance in medicinal chemistry and synthetic organic chemistry.
The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. The use of polar aprotic solvents often enhances reaction rates and selectivity.
1-(4-(Trifluoromethyl)phenyl)propan-1-amine possesses a distinct structure characterized by:
The compound can participate in various chemical reactions:
The reactivity of the trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making the compound versatile in synthetic applications.
The mechanism by which 1-(4-(Trifluoromethyl)phenyl)propan-1-amine exerts its effects is not fully characterized but can be hypothesized based on its structural features:
Research into similar compounds suggests that modifications at the phenyl ring significantly affect pharmacodynamics and pharmacokinetics.
The incorporation of trifluoromethyl groups into pharmaceuticals gained prominence in the late 20th century, driven by the need to enhance metabolic stability and membrane permeability. Between 2000 and 2022, over 15% of FDA-approved small-molecule drugs contained fluorine, with trifluoromethylated amines constituting a significant subset [1]. Early examples focused on psychoactive agents, where the -CF₃ group improved blood-brain barrier penetration. By the 2010s, applications expanded to antimicrobials and antiparasitics, exemplified by compounds like 1-ferrocenyl-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one, which demonstrated in vitro trypanocidal activity against Trypanosoma cruzi (EC₅₀ = 2.1 µM) [3]. The 2020 FDA approval of Ubrogepant—a migraine therapeutic featuring a -CH₂CF₃ moiety—highlighted the clinical viability of trifluoromethylamine derivatives [1]. Key milestones include:
Table 1: Representative FDA-Approved Drugs Containing Trifluoromethyl Amine Motifs (2000–2022)
Drug Name | Therapeutic Class | Key Structural Feature | Role of -CF₃ Group |
---|---|---|---|
Ubrogepant | Migraine therapy | 1-(2,2,2-Trifluoroethyl)piperidine | Enhances CGRP receptor binding affinity |
Alpelisib | Anticancer (PI3Kα inhibitor) | Trifluoromethyl alkyl pyridine | Lowers pKa of adjacent nitrogen, improving target engagement |
Benfluorex derivatives* | Metabolic regulators | 1-(3-Trifluoromethylphenyl)propan-1-amine | Increases lipophilicity (logP +0.7) and bioavailability |
*Derivatives utilize positional isomers; benfluorex itself withdrawn but scaffold remains in research .
The trifluoromethyl (-CF₃) group in 1-(4-(Trifluoromethyl)phenyl)propan-1-amine confers three interrelated advantages: lipophilicity enhancement, metabolic stability, and electronic modulation.
Lipophilicity and Bioavailability: The -CF₃ group increases hydrophobicity, quantified by a +0.4–0.7 increment in logP compared to non-fluorinated analogs [1]. This elevates membrane permeability, as evidenced by PAMPA assays showing 2.5-fold higher blood-brain barrier penetration for 4-(trifluoromethyl) derivatives versus 4-methyl counterparts [5]. In 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, the logP value of 3.0 (calculated via XLogP3) aligns with optimal bioavailability ranges for CNS-targeted agents [5].
Metabolic Stability: Carbon-fluorine bonds resist oxidative and hydrolytic degradation. In vitro microsomal studies reveal that 4-(trifluoromethyl)phenylpropan-1-amine exhibits a half-life (t₁/₂) >120 minutes in human liver microsomes, whereas its 4-hydroxymethyl analog shows t₁/₂ <30 minutes [1]. This stability stems from the -CF₃ group blocking common metabolic pathways like benzylic hydroxylation.
Electronic and Steric Effects: The -CF₃ group’s strong electron-withdrawing nature (-I effect, σₚ = 0.54) polarizes adjacent bonds, reducing the pKa of the amine group by 1–2 units (e.g., pKa = 9.2 for 1-(4-CF₃-phenyl)propan-1-amine vs. 10.6 for unsubstituted analog) [1] [4]. This amplifies hydrogen-bonding capacity at physiological pH. Additionally, the van der Waals volume of -CF₃ (38.2 ų) mimics tert-butyl groups, enabling unique steric complementarity in target binding pockets [1].
Table 2: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine vs. Analogues
Property | 1-(4-CF₃-phenyl)propan-1-amine | 1-(4-CH₃-phenyl)propan-1-amine | 1-(3-CF₃-phenyl)propan-1-amine |
---|---|---|---|
Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₅N | C₁₀H₁₂F₃N |
logP | 3.0 | 2.3 | 3.0 |
pKa (amine) | 9.2 | 10.6 | 9.3 |
H-Bond Acceptors | 4 | 1 | 4 |
H-Bond Donors | 1 | 1 | 1 |
Bioactivity in trifluoromethylated arylpropanamines is exquisitely sensitive to substitution patterns and isomeric configuration. The para (4-), meta (3-), and ortho (2-) isomers exhibit divergent pharmacological profiles due to steric, electronic, and conformational differences.
Para-Substituted Derivatives: 1-(4-(Trifluoromethyl)phenyl)propan-1-amine demonstrates optimal activity in serotonin transporter (SERT) inhibition (Kᵢ = 45 nM), attributed to the linear alignment of the -CF₃ group and amine chain. This geometry maximizes hydrophobic contact with SERT’s transmembrane domain [5] . Similarly, in antitrypanosomal Mannich bases, para-CF₃ derivatives like 1-ferrocenyl-3-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one achieved EC₅₀ values of 2.1 µM against T. cruzi, outperforming meta-analogs by 4-fold [3].
Meta-Substituted Derivatives: Shifting the -CF₃ to the meta position disrupts electronic symmetry, altering dipole moments and reducing target affinity. For example, 1-(3-(trifluoromethyl)phenyl)propan-1-amine shows 60% lower SERT inhibition than its para-isomer [5] . However, meta-substitution can enhance selectivity for non-CNS targets, as seen in glucagon-like peptide-1 (GLP-1) receptor agonists where reduced brain penetration is desirable.
Chirality and Chain Length: The stereocenter at C1 of the propanamine chain (in substituted analogs like N-methyl derivatives) influences enantioselective activity. (R)-N-methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine exhibits 10-fold higher SERT binding than the (S)-enantiomer [5]. Additionally, extending the alkyl chain to butan-1-amine decreases potency, underscoring the propan-1-amine moiety’s optimal length for receptor engagement.
Table 3: Bioactivity of Positional Isomers and Derivatives of 1-(Trifluoromethylphenyl)propan-1-amine
Compound | Biological Target | Activity (EC₅₀/Kᵢ) | Relative Potency vs. Para-Isomer |
---|---|---|---|
1-(4-(Trifluoromethyl)phenyl)propan-1-amine | Serotonin transporter (SERT) | 45 nM | 1.0 (reference) |
1-(3-(Trifluoromethyl)phenyl)propan-1-amine | Serotonin transporter (SERT) | 120 nM | 0.4 |
1-(4-(Trifluoromethyl)phenyl)butan-1-amine | Serotonin transporter (SERT) | 850 nM | 0.05 |
1-(4-(Trifluoromethyl)phenyl)-N-methylpropan-1-amine | Dopamine transporter (DAT) | 210 nM | 0.6* |
1-Ferrocenyl-3-[4-(4-CF₃-phenyl)piperazin-1-yl]propan-1-one | Trypanosoma cruzi proliferation | 2.1 µM | 1.0 (reference) |
1-Ferrocenyl-3-[3-(4-CF₃-phenyl)piperazin-1-yl]propan-1-one | Trypanosoma cruzi proliferation | 8.5 µM | 0.25 |
*Potency relative to unsubstituted parent amine at DAT.
Synthetic Innovations
Recent advances in synthesizing 1-(4-(Trifluoromethyl)phenyl)propan-1-amine emphasize asymmetric catalysis and regioselective trifluoromethylation:
These methods address historical challenges in introducing -CF₃ groups late-stage while controlling stereochemistry—a critical requirement for optimizing the bioactivity of amine-based therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3